molecular formula C10H16N2O B2830896 3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde CAS No. 1249396-42-6

3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde

Cat. No.: B2830896
CAS No.: 1249396-42-6
M. Wt: 180.251
InChI Key: KJKVVGGENBXUDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It also includes understanding how the compound behaves under various conditions .

Scientific Research Applications

Versatility in Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines, closely related to 3-tert-butyl-1-ethylpyrazole-4-carbaldehyde, are highly versatile intermediates in the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones, activating them for the addition of various nucleophiles. This method efficiently synthesizes a wide array of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Knoevenagel Condensation Reactions

Knoevenagel condensation reactions, involving the condensation of aromatic aldehydes with compounds like 3-methyl-1-phenylpyrazolin-5-(4H)-one, have been conducted in ionic liquids, which are closely related to this compound. This reaction in ionic liquids offers higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002).

Molecular Structure Studies

The molecular structures of 4-tert-butylpyrazoles, which are structurally related to this compound, have been determined, showing tautomers in solution and in the crystal. These studies provide insight into the behavior of such compounds in different states, useful for designing materials with specific properties (Trofimenko et al., 2001).

Synthesis of Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally similar to this compound, have been used in Sonogashira-type reactions to synthesize pyrazolo[4,3-c]pyridines. This approach demonstrates the compound's utility in creating complex structures, important in medicinal chemistry and material science (Vilkauskaitė, Šačkus, & Holzer, 2011).

Detection of Chemical Warfare Agents

Compounds related to this compound have been synthesized for detecting chemical warfare nerve agents. This application highlights the potential of such chemicals in sensitive and critical detection technologies (Lee, Lee, & Byun, 2012).

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications to improve its properties, or new methods of synthesis .

Properties

IUPAC Name

3-tert-butyl-1-ethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-5-12-6-8(7-13)9(11-12)10(2,3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKVVGGENBXUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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